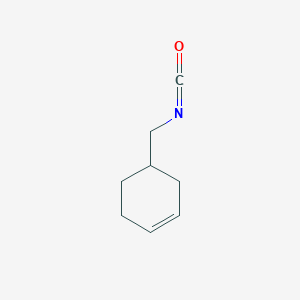

4-(Isocyanatomethyl)cyclohex-1-ene

Descripción general

Descripción

4-(Isocyanatomethyl)cyclohex-1-ene is a chemical compound that belongs to the family of isocyanates. It is a colorless liquid used in various industrial applications, including the production of polyurethane foams, coatings, and adhesives. The compound has the molecular formula C8H11NO and a molecular weight of 137.18 g/mol .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Isocyanatomethyl)cyclohex-1-ene can be achieved through several methods. One common approach involves the Diels-Alder reaction, where a diene and a dienophile react to form a cyclohexene ring . Another method includes the reaction of organocerium reagents with cycloalkanones, followed by the addition of MsCl or SOCl2 with DBU to yield aryl-substituted cycloalkenes .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale chemical reactions under controlled conditions. The use of high-purity reagents and precise temperature control is crucial to ensure the quality and yield of the final product .

Análisis De Reacciones Químicas

Types of Reactions

4-(Isocyanatomethyl)cyclohex-1-ene undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert it into different reduced forms.

Substitution: It can undergo nucleophilic substitution reactions, where the isocyanate group is replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclohexene oxides, while substitution reactions can produce various substituted cyclohexenes .

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

- Molecular Formula : CHNO

- Molecular Weight : Approximately 153.18 g/mol

- Functional Group : Isocyanate (-NCO)

The compound's isocyanate functional group is known for its reactivity, particularly in forming urethane linkages through polymerization with polyols. This property is crucial for the synthesis of polyurethane elastomers, which are widely utilized due to their flexibility, durability, and resistance to environmental factors.

Polyurethane Production

4-(Isocyanatomethyl)cyclohex-1-ene is predominantly used in the production of polyurethane elastomers. The polymerization process involves the reaction of the isocyanate groups with hydroxyl groups from polyols, resulting in urethane linkages. This reaction can be influenced by various factors such as temperature and catalysts, leading to materials with tailored properties for specific applications.

Coatings, Adhesives, and Sealants

Due to its strong bonding properties, this compound is also utilized in the formulation of coatings, adhesives, and sealants. The high reactivity of the isocyanate group allows for effective adhesion to a variety of substrates, enhancing the performance of these materials in industrial applications.

Photocycloaddition Reactions

Research has indicated that this compound can undergo photocycloaddition reactions when exposed to light. This process can lead to the formation of complex polymeric structures, which may have applications in advanced materials and coatings that require specific light-responsive properties.

Health and Safety Studies

Investigations into the interactions of this compound with biological systems have highlighted potential health risks associated with exposure to isocyanates. Studies have shown that inhalation or skin contact can lead to respiratory issues and sensitization. Understanding these interactions is critical for developing safe handling protocols in industrial settings.

Case Study: Polyurethane Elastomers

Recent studies have focused on synthesizing novel polyurethane elastomers using this compound as a key component. These materials have demonstrated enhanced mechanical properties and thermal stability compared to traditional polyurethanes. The research highlights how varying the ratio of polyol to isocyanate can lead to significant changes in the final product's characteristics.

Case Study: Environmental Impact

Research examining the environmental impact of isocyanates has led to increased scrutiny regarding their use. Studies indicate that while this compound offers advantageous properties for industrial applications, proper safety measures must be implemented to mitigate health risks associated with its use.

Mecanismo De Acción

The mechanism of action of 4-(Isocyanatomethyl)cyclohex-1-ene involves its reactivity with various nucleophiles. The isocyanate group (-NCO) is highly reactive and can form covalent bonds with nucleophilic groups such as amines and alcohols. This reactivity is utilized in the formation of polyurethane polymers, where the compound reacts with polyols to form urethane linkages .

Comparación Con Compuestos Similares

Similar Compounds

Cyclohexane: A saturated cyclic hydrocarbon with similar structural features but lacks the isocyanate group.

Cyclohexene: An unsaturated cyclic hydrocarbon with a double bond but without the isocyanate group.

Isocyanatomethylbenzene: A compound with a similar isocyanate group but attached to a benzene ring instead of a cyclohexene ring

Uniqueness

4-(Isocyanatomethyl)cyclohex-1-ene is unique due to the presence of both the isocyanate group and the cyclohexene ring. This combination imparts specific reactivity and properties that are valuable in industrial applications, particularly in the production of polyurethane materials .

Actividad Biológica

4-(Isocyanatomethyl)cyclohex-1-ene is a compound that falls within the class of isocyanates, known for their diverse biological activities and applications in various fields, including medicinal chemistry and materials science. This article reviews the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic uses, and associated health risks.

Chemical Structure and Properties

The chemical structure of this compound features a cyclohexene ring with an isocyanate group attached to a methylene bridge. This configuration contributes to its reactivity and biological activity.

The biological activity of isocyanates, including this compound, primarily arises from their ability to react with nucleophilic sites in biological macromolecules. This reactivity can lead to:

- Protein Modification : Isocyanates can covalently bind to amino acids in proteins, altering their structure and function.

- Enzyme Inhibition : By modifying active sites on enzymes, isocyanates may inhibit enzymatic activity, which can disrupt metabolic pathways.

Biological Activities

Research indicates that this compound exhibits several biological activities:

Antimicrobial Activity

Studies have shown that isocyanates possess antimicrobial properties. They can inhibit the growth of various bacteria and fungi by disrupting cellular functions. For instance, they may interfere with cell wall synthesis or disrupt membrane integrity.

Cytotoxicity

The compound has demonstrated cytotoxic effects in certain cancer cell lines. The mechanism often involves inducing apoptosis through the generation of reactive oxygen species (ROS) and subsequent oxidative stress.

Allergic Reactions

As with many isocyanates, exposure to this compound can lead to allergic reactions. It has been associated with respiratory sensitization and asthma in occupational settings, highlighting the need for caution in handling this compound.

Case Studies

A review of case studies involving isocyanates reveals significant findings related to their biological impact:

- Occupational Exposure : Workers exposed to isocyanates in industries such as automotive refinishing have reported increased rates of respiratory illnesses. Immunological studies indicated elevated levels of isocyanate-specific IgE and IgG antibodies among sensitized individuals .

- Cancer Research : In vitro studies on human cancer cell lines have shown that this compound induces cell death through apoptosis pathways, suggesting potential applications in cancer therapy.

Comparative Analysis

A comparison with other similar compounds reveals unique aspects of this compound:

| Compound Name | Antimicrobial Activity | Cytotoxicity | Allergic Potential |

|---|---|---|---|

| This compound | Moderate | High | High |

| Methyl Isocyanate | Low | Moderate | Very High |

| Hexamethylene Diisocyanate | Moderate | High | High |

Health Implications

The health implications associated with this compound are significant. Due to its potential to cause respiratory sensitization and other allergic reactions, stringent safety measures are recommended during its handling. Regulatory bodies have established guidelines for exposure limits in occupational settings to mitigate health risks.

Propiedades

IUPAC Name |

4-(isocyanatomethyl)cyclohexene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO/c10-7-9-6-8-4-2-1-3-5-8/h1-2,8H,3-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXECUWXYZZZJNN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CC=C1)CN=C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

137.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.